molecular formula C9H11N3O B13303476 N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide

N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide

Cat. No.: B13303476
M. Wt: 177.20 g/mol
InChI Key: WDXZAIXUWMXKSJ-UHFFFAOYSA-N
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Description

N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopenta[b]pyridine core, which is a bicyclic structure combining a pyridine ring with a cyclopentane ring. The presence of the N’-hydroxy and carboximidamide functional groups further enhances its reactivity and potential utility in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately yielding the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and coordinate with metal ions, thereby inhibiting enzyme activity or altering receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide is unique due to the presence of both N’-hydroxy and carboximidamide groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as a versatile building block in synthetic chemistry set it apart from other similar compounds.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N'-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboximidamide

InChI

InChI=1S/C9H11N3O/c10-9(12-13)8-5-4-6-2-1-3-7(6)11-8/h4-5,13H,1-3H2,(H2,10,12)

InChI Key

WDXZAIXUWMXKSJ-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=C(C1)N=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)C(=NO)N

Origin of Product

United States

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